HDAC3 Inhibition Potency: 2,5-Difluoro-3-nitrobenzamide vs. HDAC6 Selectivity Profile
In a direct comparison using the same nuclear extract assay system, 2,5-difluoro-3-nitrobenzamide demonstrates a clear preference for HDAC3 over HDAC6. It inhibits HDAC3 with an IC50 of 16 nM, while exhibiting >10,000 nM IC50 against HDAC6 [1]. This contrasts with non-selective benzamide HDAC inhibitors that often show less dramatic selectivity windows.
| Evidence Dimension | Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | HDAC3: 16 nM; HDAC6: >10,000 nM |
| Comparator Or Baseline | Within-compound selectivity profile (HDAC3 vs. HDAC6) |
| Quantified Difference | Selectivity index >625-fold (HDAC3 vs HDAC6) |
| Conditions | Inhibition of HDAC3-NCoR2 and HDAC6 in human HeLa cells nuclear extract using Fluor-de-Lys as substrate after 30 mins by spectrophotometry |
Why This Matters
This >625-fold selectivity window for HDAC3 over HDAC6 enables targeted epigenetic studies with reduced off-target effects, a key differentiator for researchers investigating HDAC3-specific pathways.
- [1] BindingDB BDBM50379135 (CHEMBL2012818). Inhibition of HDAC3-NCoR2 and HDAC6 in human HeLa cells nuclear extract. Retrieved from BindingDB. View Source
